(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine
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Overview
Description
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine is a versatile chemical compound with a unique spirocyclic structure. This compound is known for its applications in various scientific research fields, including drug synthesis, polymer chemistry, and catalysis.
Scientific Research Applications
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a scaffold for the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H315 means it causes skin irritation. It’s recommended to handle this compound with appropriate safety measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8,9-Dimethyl-1,7-dioxaspiro[4The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as cyclization and amination reactions .
Industrial Production Methods
The production process likely involves scaling up the laboratory synthesis methods to industrial levels, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Mechanism of Action
The mechanism of action of (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine include:
- (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)amine
- (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol
- (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)acetic acid
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for diverse applications and interactions that may not be possible with other similar compounds .
Properties
IUPAC Name |
(8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-8(2)12-6-10(7)4-3-9(5-11)13-10/h7-9H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGSKJYUDNNREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC12CCC(O2)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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